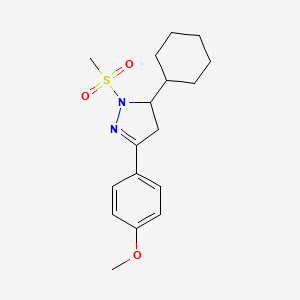
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was initially developed for research purposes. It is a potent agonist for the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research to understand the mechanism of action of cannabinoids.
Mécanisme D'action
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide is a potent agonist for the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, mood, appetite, and memory. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, to have neuroprotective effects, and to have potential anti-cancer properties. It has also been shown to have effects on appetite and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments. It is a potent agonist for the cannabinoid receptors CB1 and CB2, which makes it a useful tool for studying the effects of cannabinoids on these receptors. It is also relatively stable and easy to synthesize. However, there are some limitations to its use. It has been shown to have some off-target effects, which can complicate the interpretation of results. It is also not suitable for use in animal studies due to its potency and potential toxicity.
Orientations Futures
There are several future directions for research on N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the development of novel cannabinoid-based therapies for the treatment of pain, inflammation, and other conditions. Another area of interest is the investigation of the potential anti-cancer properties of N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide and other cannabinoids. Additionally, there is ongoing research into the structure-activity relationships of N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide and other synthetic cannabinoids, which could lead to the development of more potent and selective agonists for the cannabinoid receptors.
Méthodes De Synthèse
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with 4-cyanophenylmagnesium bromide, followed by cyclization and amidation reactions. The final product is obtained after purification by chromatography.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide has been used extensively in scientific research to understand the mechanism of action of cannabinoids. It has been used to study the effects of cannabinoids on the central nervous system and to investigate the potential therapeutic applications of cannabinoids.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-11-12-4-8-16(9-5-12)19-17(20)15-7-6-13-2-1-3-14(13)10-15/h4-10H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZYWXNZJDMJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-cyanophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7467907.png)
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)
![N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)


![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)
![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)

![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)


